4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
Description
Properties
IUPAC Name |
4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17(21-14-8-6-13(7-9-14)19(25)26)10-11-22-18(24)16(29-20(22)28)5-1-3-15-4-2-12-27-15/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b3-1+,16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNFDBNBQCSY-TZWKYVIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, with the CAS number 899997-83-2, is a complex organic compound belonging to the thiazolidinedione class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. Its unique structural features, including a thiazolidinone core and a furan substituent, suggest diverse mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 899997-83-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a crucial role in regulating glucose and lipid metabolism, suggesting potential anti-diabetic properties.
- Cell Cycle Modulation : Studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells, which may also apply to this compound.
Anticancer Properties
Research indicates that derivatives of thiazolidinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting the proliferation of leukemia (MOLT-4), colon cancer (SW620), and CNS cancer (SF539) cell lines, with IC50 values ranging from 1.63 to 3.67 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 | 1.76 |
| SW620 | 3.67 |
| SF539 | 1.63 |
Case Study : A study demonstrated that thiazolidinone derivatives exhibited dose-dependent antiproliferative activity in human leukemia cell lines, highlighting the importance of structural modifications for enhancing anticancer efficacy .
Anti-inflammatory Activity
Compounds within the thiazolidinedione class are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Similar thiazolidinone derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The presence of the furan ring is believed to enhance these biological activities.
Scientific Research Applications
4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a research compound with the molecular formula C20H16N2O5S2 and a molecular weight of 428.48 g/mol. It belongs to the thiazolidinedione class of compounds and has potential biological activities, especially in cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
Key properties of this compound:
- Molecular Formula: C20H16N2O5S2
- Molecular Weight: 428.5 g/mol
- CAS Number: 899997-83-2
- IUPAC Name: 4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Biological Activity
The biological activity of this compound is attributed to its interaction with molecular targets:
- Peroxisome Proliferator-Activated Receptors (PPARs): It may have anti-diabetic properties because these receptors regulate glucose and lipid metabolism.
- Cell Cycle Modulation: It can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Thiazolidinedione derivatives exhibit cytotoxic effects against cancer cell lines.
-
Cytotoxicity: This compound inhibits the proliferation of leukemia (MOLT-4), colon cancer (SW620), and CNS cancer (SF539) cell lines. IC50 values range from 1.63 to 3.67 µM.
Cell Line IC50 (µM) MOLT-4 1.76 SW620 3.67 SF539 1.63
Anti-inflammatory Activity
Thiazolidinediones are known for their anti-inflammatory properties, and this compound may modulate inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural variations, synthesis protocols, and physicochemical properties.
Structural Variations and Substituent Effects
Key Observations :
- The target compound’s furan-2-yl allylidene group distinguishes it from chlorinated () or benzylidene () analogs. Furan’s electron-rich nature may enhance π-π stacking interactions compared to chloro or phenyl groups .
Physicochemical and Spectral Properties
- IR/NMR Trends: Thioxothiazolidinone C=S and C=O stretches appear at ~1200–1250 cm⁻¹ and ~1700 cm⁻¹, respectively, across all analogs . The benzoic acid group in the target compound shows a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl peak at ~1680 cm⁻¹, absent in non-carboxylic acid derivatives . $^1$H NMR of the furan-2-yl allylidene group displays characteristic aromatic protons at δ 6.5–7.5 ppm and allylic protons at δ 6.0–6.5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
